N,N-Dibenzyl-p-anisidine

Description

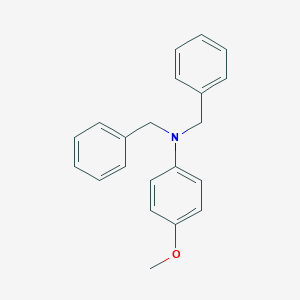

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-23-21-14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHDBSFANUKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171856 | |

| Record name | N,N-Dibenzyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18613-55-3 | |

| Record name | N,N-Dibenzyl-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18613-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzyl-p-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018613553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibenzyl-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N,N-Dibenzyl-p-anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine with applications as a chemical intermediate. This document details a feasible synthetic protocol, outlines the expected analytical and spectroscopic properties, and presents this information in a clear and accessible format for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as N,N-dibenzyl-4-methoxyaniline, is a chemical compound belonging to the class of tertiary aromatic amines.[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom. The presence of the electron-donating methoxy group and the sterically bulky benzyl groups influences its chemical reactivity and physical properties.[1] This compound serves as a valuable intermediate in organic synthesis, potentially in the development of more complex molecules. This guide provides a detailed experimental protocol for its preparation via nucleophilic substitution and a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The following protocol describes a general and effective method for this transformation.

Experimental Protocol: N-Alkylation of p-Anisidine

Materials:

-

p-Anisidine

-

Benzyl Chloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile or DMF.

-

Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical and spectroscopic techniques. The expected data are summarized in the table below.

| Property | Data |

| Molecular Formula | C₂₁H₂₁NO |

| Molecular Weight | 303.4 g/mol [2] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not consistently reported, but expected for a crystalline solid of this molecular weight. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H of benzyl), 7.00-6.80 (m, 4H, Ar-H of anisidine), 4.3 (s, 4H, N-CH₂), 3.8 (s, 3H, O-CH₃). Note: These are typical values and may vary.[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C-O), ~145 (C-N), 140-110 (Aromatic C), ~55 (O-CH₃), ~54 (N-CH₂). Note: These are typical values and may vary. |

| Mass Spectrometry (GC-MS) | m/z (%): 303 [M]⁺, 212 [M-C₇H₇]⁺, 91 [C₇H₇]⁺ (base peak). Note: Fragmentation pattern is predicted based on typical behavior of N-benzyl compounds. |

Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow from readily available starting materials.

Conclusion

This technical guide provides a practical and in-depth resource for the synthesis and characterization of this compound. The detailed experimental protocol, compiled characterization data, and clear workflow diagram are intended to support researchers in the successful preparation and identification of this versatile chemical intermediate.

References

Spectroscopic Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dibenzyl-p-anisidine (CAS No: 18613-55-3), a tertiary aromatic amine with applications in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

This compound, also known as N,N-dibenzyl-4-methoxyaniline, possesses the chemical formula C₂₁H₂₁NO and a molecular weight of 303.4 g/mol .[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in the table below.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl Aromatic | 7.41-7.28 | m | 10H |

| Anisidine Aromatic | 6.85-6.76 | m | 4H |

| Benzylic (CH₂) | 4.64 | s | 4H |

| Methoxy (OCH₃) | 3.79 | s | 3H |

Table 1: Experimental ¹H NMR data for this compound.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Type | Chemical Shift (δ, ppm) |

| C-O (Anisidine) | 151.8 |

| C-N (Anisidine) | 143.9 |

| Aromatic (Benzyl) | 139.1 |

| Aromatic (Benzyl) | 128.7 |

| Aromatic (Benzyl) | 127.1 |

| Aromatic (Benzyl) | 127.0 |

| Aromatic (Anisidine) | 114.8 |

| Aromatic (Anisidine) | 114.6 |

| Methoxy (-OCH₃) | 55.8 |

| Benzylic (-CH₂) | 55.3 |

Table 2: Experimental ¹³C NMR data for this compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950, ~2850 | Aliphatic C-H Stretch (CH₂ and OCH₃) |

| ~1610, ~1510 | Aromatic C=C Bending |

| ~1245 | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Aryl-O-CH₃ Symmetric Stretch |

| ~1360 | C-N Stretch |

Table 3: Predicted Infrared (IR) absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion |

| 303 | [M]⁺ |

| 212 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 65 | [C₅H₅]⁺ |

Table 4: Experimental Mass Spectrometry data for this compound.[2]

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 303.[2] A major fragmentation pathway involves the cleavage of a benzyl group to form the stable benzyl cation at m/z 91, which is the base peak.[2] Another significant fragment is observed at m/z 212, corresponding to the loss of a benzyl radical.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproduction of spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker AVANCE III operating at 300 MHz for ¹H and 75 MHz for ¹³C.[2]

Data Acquisition:

-

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: A solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically dissolved in a volatile organic solvent.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used. The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.

Data Acquisition: Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

References

An In-depth Technical Guide to the Applications of N,N-Dibenzyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibenzyl-p-anisidine, also known as 4-methoxy-N,N-bis(phenylmethyl)aniline, is a tertiary aromatic amine with significant potential in various fields of chemical synthesis. Its molecular structure, featuring a p-anisidine core with two benzyl groups attached to the nitrogen atom, imparts unique steric and electronic properties that make it a valuable intermediate in organic and medicinal chemistry. The presence of the electron-donating methoxy group on the aniline ring and the bulky benzyl groups influences its reactivity and selectivity in chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a versatile building block and protecting group in the synthesis of complex organic molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁NO | --INVALID-LINK-- |

| Molecular Weight | 303.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | N,N-dibenzyl-4-methoxyaniline | --INVALID-LINK-- |

| CAS Number | 18613-55-3 | --INVALID-LINK-- |

Synthesis of this compound

General Experimental Protocol: N-Alkylation of p-Anisidine

This protocol is adapted from the synthesis of benzylaniline and can be modified for the dibenzylation of p-anisidine.

Materials:

-

p-Anisidine

-

Benzyl chloride

-

Sodium bicarbonate (or another suitable base like potassium carbonate)

-

Ethanol (or another suitable solvent)

-

Water

-

Anhydrous sodium sulfate

-

Saturated salt solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine, sodium bicarbonate, and water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours. A molar excess of benzyl chloride will favor dibenzylation.

-

After the addition is complete, continue stirring the reaction mixture at 90-95 °C for an additional 4 hours.

-

Cool the mixture to room temperature and filter it with suction.

-

Separate the organic layer and wash it with a saturated salt solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield this compound.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate and a protecting group in organic synthesis. The dibenzyl groups can be readily cleaved under specific conditions, revealing a secondary amine for further functionalization.[1]

Intermediate in the Synthesis of Bioactive Molecules and Heterocycles

As a derivative of p-anisidine, a known pharmacophore, this compound serves as a valuable precursor for the synthesis of novel compounds with potential biological activity.[1] The anisidine moiety is a common structural feature in many pharmaceuticals. The dibenzylated nitrogen allows for specific synthetic transformations on other parts of the molecule before deprotection and subsequent derivatization of the secondary amine.

While specific examples detailing the direct use of this compound are limited in the surveyed literature, its precursor, p-anisidine, is extensively used in the synthesis of various pharmaceuticals and dyes. This strongly suggests that this compound can be employed in similar synthetic pathways where protection of the amino group is required.

Table of Potential Applications based on Analogy with p-Anisidine:

| Application Area | Potential Role of this compound | Example of Final Product Class (from p-Anisidine) |

| Pharmaceuticals | Protected intermediate for the synthesis of complex drug scaffolds. | Anisidine-based anti-inflammatory and antipyretic drugs. |

| Dye Industry | Precursor to azo dyes where the amino group needs to be protected during initial synthetic steps. | Azo dyes for textiles. |

| Heterocyclic Chemistry | Starting material for the construction of nitrogen-containing heterocyclic rings. | Substituted indoles and other N-heterocycles. |

Use as a Protecting Group in Stereoselective Synthesis

Recent research has highlighted the utility of the N,N-dibenzyl group as a directing group in stereoselective synthesis. For instance, N,N-dibenzyl α-amino aldimines, which can be formed from the corresponding aldehydes and an amine like p-anisidine, undergo coupling reactions with sulfur ylides to produce α-amino aziridines with high stereoselectivity and yields.[1] This demonstrates the effective use of the N,N-dibenzyl group in controlling the stereochemical outcome of a reaction.

Experimental Example: Synthesis of α-Amino Aziridines

A plausible experimental workflow for this application is outlined below.

References

IUPAC name and synonyms for N,N-Dibenzyl-p-anisidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N,N-Dibenzyl-p-anisidine, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in organic synthesis.

Chemical Identity and Nomenclature

This compound is a tertiary aromatic amine. Its structure features a p-anisidine core where the amino group is disubstituted with two benzyl groups. This substitution significantly influences its steric and electronic properties, making it a valuable intermediate in organic chemistry.[1]

The standard nomenclature and identifiers for this compound are summarized below.

| Identifier Type | Value |

| IUPAC Name | N,N-dibenzyl-4-methoxyaniline[2] |

| Synonyms | This compound, 4-Methoxy-N,N-dibenzylaniline, 4-methoxy-N,N-bis(phenylmethyl)aniline[2] |

| CAS Number | 18613-55-3[2] |

| Molecular Formula | C₂₁H₂₁NO[2] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below. These values are primarily computed properties sourced from chemical databases.

| Property | Value | Source |

| Molecular Weight | 303.4 g/mol | PubChem[2] |

| Exact Mass | 303.162314293 Da | PubChem[2] |

| XLogP3 | 4.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

This protocol describes a general method for the synthesis of N,N-dibenzylaniline derivatives and is adaptable for this compound.[3]

Reagents:

-

p-Anisidine (1.0 eq)

-

Benzyl chloride (2.2 - 2.5 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine and the chosen solvent.

-

Add the base (e.g., potassium carbonate) to the mixture.

-

Slowly add benzyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with the solvent.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude residue is subjected to a workup procedure, which typically involves dissolving it in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Safety Note: Benzyl halides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the N-alkylation of p-anisidine.

Applications and Contextual Significance

This compound serves as a key building block and intermediate in organic synthesis.

-

Steric Hindrance: The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance.[1] This feature can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring.

-

Protecting Group: The dibenzylamino group can function as a protecting group for the primary amine of p-anisidine. The benzyl groups can often be removed under specific hydrogenolysis conditions to regenerate a secondary or primary amine, allowing for further functionalization. This strategy is valuable in the multi-step synthesis of complex molecules, such as β-lactam pseudopeptides.[4]

-

Precursor to Functionalized Molecules: It is a precursor for creating more complex amines and heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science.[1]

References

- 1. This compound | 18613-55-3 | Benchchem [benchchem.com]

- 2. This compound | C21H21NO | CID 87727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 4. WO2013048279A1 - Method for the selective production of n-methyl-para-anisidine - Google Patents [patents.google.com]

Health and Safety Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide

This technical guide provides an in-depth overview of the health and safety information pertinent to N,N-Dibenzyl-p-anisidine, primarily leveraging data from its parent compound, p-anisidine. It is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Hazard Identification and Classification

Based on the data for p-anisidine, this compound should be handled as a substance with significant health hazards. The Globally Harmonized System (GHS) classification for p-anisidine indicates a high level of toxicity.

Table 1: GHS Classification for p-Anisidine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |

Toxicological Data Summary

Quantitative toxicological data for p-anisidine provides a basis for assessing the potential risks associated with this compound.

Table 2: Acute Toxicity Data for p-Anisidine

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1400 mg/kg | [2] |

| Dermal LD50 | Rat | 3200 mg/kg | [2] |

Potential Health Effects

Exposure to aromatic amines like p-anisidine can lead to a range of health effects.[3]

-

Acute Effects: Inhalation, ingestion, or skin contact can be fatal.[1] It may cause irritation to the skin, eyes, and respiratory tract.[3] A significant acute effect of exposure to aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4][5] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue.[3][4]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, kidneys, and liver.[4] p-Anisidine is classified as a substance that may cause cancer.[1] It may also cause skin allergies.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high toxicity of p-anisidine, stringent safety protocols should be adopted when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are essential.[1]

-

Respiratory Protection: In case of inadequate ventilation or when handling powders, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage

-

Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

Emergency Procedures

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Visualizations

Generalized Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of potentially hazardous aromatic amines like this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. astechireland.ie [astechireland.ie]

- 3. nj.gov [nj.gov]

- 4. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. ICSC 0971 - p-ANISIDINE [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The Dual Mandate of the Dibenzyl Group in N,N-Dibenzyl-p-anisidine: A Technical Exposition on Reactivity and Control

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the nuanced role of dibenzyl substitution in the reactivity of N,N-Dibenzyl-p-anisidine.

The strategic placement of dibenzyl groups on the nitrogen atom of p-anisidine profoundly influences its chemical behavior, imparting a unique combination of electronic and steric characteristics that can be harnessed for precise synthetic control. This technical guide delves into the core principles governing the reactivity of this compound, offering a comprehensive overview for professionals in chemical research and pharmaceutical development.

Executive Summary

This compound, a tertiary aromatic amine, presents a fascinating case study in substituent effects. The interplay between the electron-donating p-methoxy group and the sterically demanding N,N-dibenzyl groups dictates its reactivity profile. The methoxy group activates the aromatic ring for electrophilic substitution, while the bulky dibenzyl moiety provides significant steric hindrance around the nitrogen atom. This steric shield modulates the nucleophilicity of the nitrogen and directs the regioselectivity of reactions on the aromatic ring. Understanding this dual mandate is crucial for leveraging this compound as a versatile intermediate in the synthesis of complex organic molecules.

The Electronic and Steric Influence of the Dibenzyl Group

The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its constituent functional groups.

Electronic Effects: The p-methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhanced electron density makes the ring more susceptible to electrophilic attack. The nitrogen atom of the dibenzylamino group also possesses a lone pair of electrons that can participate in resonance with the aromatic ring, further activating it.

Steric Effects: The two benzyl groups attached to the nitrogen atom are bulky, creating significant steric hindrance. This steric congestion has several important consequences:

-

Modulation of Nucleophilicity: The steric bulk around the nitrogen atom can hinder its ability to act as a nucleophile.

-

Control of Regioselectivity: The dibenzyl group can direct incoming electrophiles to the less sterically hindered positions on the aromatic ring.

-

Influence on Reaction Rates: The steric hindrance can slow down reactions that involve direct interaction with the nitrogen atom.[1]

The following table summarizes the expected impact of the dibenzyl group on the reactivity of p-anisidine.

| Property | p-Anisidine | This compound | Rationale |

| Nitrogen Nucleophilicity | High | Moderate to Low | Steric hindrance from the two benzyl groups shields the nitrogen lone pair. |

| Ring Activation | High | Very High | Combined electron-donating effects of the methoxy and dibenzylamino groups. |

| Regioselectivity in Electrophilic Aromatic Substitution | Ortho to amino group | Predominantly ortho to methoxy group | Steric bulk of the dibenzyl group disfavors substitution at the positions ortho to the amino group. |

| Basicity (pKa of conjugate acid) | ~5.3 | Lower than p-anisidine | Steric hindrance to solvation of the corresponding ammonium cation. |

Key Reactions and the Role of the Dibenzyl Group

The unique structural features of this compound make it a valuable substrate in a variety of organic transformations.

Electrophilic Aromatic Substitution

The high electron density of the aromatic ring in this compound facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The dibenzyl group plays a crucial role in directing the regioselectivity of these reactions. Due to steric hindrance, electrophilic attack is favored at the positions ortho to the electron-donating methoxy group and meta to the bulky dibenzylamino group.

Oxidation

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. The presence of the electron-rich aromatic ring and the tertiary amine functionality makes it susceptible to oxidation. The dibenzyl groups can be cleaved under certain oxidative conditions.

C-N Cross-Coupling Reactions

While the nitrogen in this compound is sterically hindered, the aromatic ring can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. In this context, the dibenzyl groups act as protecting groups for the secondary amine that would be formed upon their cleavage.

Experimental Protocols

Synthesis of this compound

Materials:

-

p-Anisidine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of p-anisidine (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Electrophilic Bromination of this compound

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane at 0°C.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated sodium thiosulfate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (hexanes/ethyl acetate) to yield the desired bromo-N,N-dibenzyl-p-anisidine.

Conclusion

The dibenzyl group in this compound serves a critical dual function. Electronically, it contributes to the activation of the aromatic ring, while sterically, it provides a powerful tool for controlling reactivity and directing the outcome of chemical transformations. By understanding and manipulating these effects, chemists can effectively utilize this compound as a key building block in the synthesis of a wide range of functionalized molecules for applications in pharmaceuticals, materials science, and beyond. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this versatile compound.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of N,N-Dibenzyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine with applications in organic synthesis. The protocol is based on the N,N-dibenzylation of p-anisidine using benzyl bromide.

Introduction

This compound is a valuable intermediate in organic synthesis. As a tertiary amine, the dibenzyl groups can serve as protecting groups for the amino functionality of p-anisidine. The presence of the electron-donating methoxy group on the aromatic ring and the steric bulk of the benzyl groups influence its reactivity. This protocol details a modified Vogel's method for the synthesis of this compound from p-anisidine and benzyl bromide in the presence of potassium carbonate as a base and potassium iodide as a catalyst.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

p-Anisidine + 2 Benzyl Bromide --(K₂CO₃, KI, Acetone, Reflux)--> this compound

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 |

| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.04 |

| Potassium Carbonate | Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |

| Potassium Iodide | Potassium Iodide | 7681-11-0 | KI | 166.00 |

| Acetone | Propan-2-one | 67-64-1 | C₃H₆O | 58.08 |

| This compound | N,N-Dibenzyl-4-methoxyaniline | 18613-55-3 | C₂₁H₂₁NO | 303.40 |

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| p-Anisidine | 123.15 | 0.01 | 1.0 | 1.23 g |

| Benzyl Bromide | 171.04 | 0.022 | 2.2 | 3.76 g (2.6 mL) |

| Potassium Carbonate | 138.21 | 0.03 | 3.0 | 4.15 g |

| Potassium Iodide | 166.00 | 0.002 | 0.2 | 0.33 g |

| Acetone | 58.08 | - | - | 50 mL |

Experimental Protocol

This protocol is adapted from a general procedure for the N-benzylation of substituted anilines.[1]

Materials:

-

p-Anisidine

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Potassium iodide

-

Acetone (reagent grade)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for column chromatography)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 0.01 mol), potassium carbonate (4.15 g, 0.03 mol), and potassium iodide (0.33 g, 0.002 mol).

-

Addition of Solvent: Add 50 mL of acetone to the flask.

-

Initiation of Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Begin stirring the mixture and heat to reflux.

-

Addition of Benzyl Bromide: Once the mixture is refluxing, add benzyl bromide (2.6 mL, 0.022 mol) dropwise over a period of 30 minutes. The use of potassium iodide in the reaction mixture helps to generate benzyl iodide in situ, which can accelerate the rate of benzylation.[1]

-

Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is expected to form both the mono- and di-benzylated products. Continue the reaction until the starting p-anisidine is consumed, and the formation of the N,N-dibenzylated product is maximized.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide).

-

Wash the collected solids with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Pack the column with silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the concentration of ethyl acetate). The N,N-dibenzylated product is expected to elute after the mono-benzylated product due to its lower polarity.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway from p-anisidine to this compound.

References

Application Notes and Protocols: N,N-Dibenzyl-p-anisidine as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, particularly in the development of pharmaceuticals, the selective protection and deprotection of reactive functional groups is a critical strategy. The amino group is one of the most common functionalities that requires protection to prevent unwanted side reactions. The N,N-dibenzyl protecting group offers a robust method for the protection of primary amines, and the use of the p-anisidine scaffold introduces unique electronic properties that can influence reactivity and stability. This document provides detailed application notes and experimental protocols for the use of N,N-Dibenzyl-p-anisidine as a protecting group for primary amines in organic synthesis.

Overview of this compound as a Protecting Group

This compound serves as a stable and sterically hindered protecting group for primary amines. The two benzyl groups effectively shield the nitrogen atom, preventing its participation in undesired nucleophilic or basic reactions. The p-methoxy substituent on the aniline ring can modulate the electronic properties of the aromatic system.

Key Advantages:

-

Stability: The dibenzylamino group is stable to a wide range of reaction conditions, including acidic and basic environments, as well as various non-reductive transformations.

-

Steric Hindrance: The bulky nature of the two benzyl groups provides significant steric protection, which can be advantageous in directing the stereochemical outcome of reactions at adjacent centers.

-

Reliable Deprotection: The protecting group can be efficiently removed under standard catalytic hydrogenation conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Amine via N,N-Dibenzylation of p-Anisidine

This protocol details the synthesis of this compound, which can be considered the "protected" form of p-anisidine's amino group. The same principle can be applied to other primary amines.

Reaction Scheme:

Materials:

-

p-Anisidine

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the p-anisidine.

-

Add anhydrous potassium carbonate (3.0 eq).

-

Add benzyl bromide (2.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the N,N-dibenzyl protecting group to regenerate the primary amine.

Reaction Scheme:

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst (50% wet)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Reaction flask (e.g., round-bottom flask or Parr shaker flask)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus with Celite®

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium).

-

Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol or methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the deprotected primary amine.

-

Further purification can be performed by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical yields for the protection and deprotection steps involving dibenzyl protecting groups.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Protection | p-Anisidine | Benzyl bromide, K₂CO₃, Acetonitrile, reflux | This compound | Not specified | General Method |

| Application | N,N-dibenzyl-L-serine methyl ester | DIAD, PPh₃, THF | β-lactam precursor | 90-99 | [1] |

| Deprotection | N-Benzyl-2-phenylethylamine | 10% Pd/C, H₂, EtOH, rt | 2-Phenylethylamine | 90 | [2] |

| Deprotection | N,N-Dibenzylaniline | 10% Pd/C, H₂, EtOH, rt | Aniline | 92 | [2] |

| Deprotection | N-Benzyl-N-methylaniline | 10% Pd/C, H₂, EtOH, rt | N-Methylaniline | 95 | [2] |

Visualizations

Logical Workflow for Protection and Deprotection

Caption: General workflow for the application of this compound as a protecting group.

Signaling Pathway of the Mitsunobu Reaction with a Dibenzyl-Protected Amino Acid

Caption: Key intermediates in the Mitsunobu reaction utilizing an N,N-dibenzyl protected serine derivative.

Conclusion

The this compound group is a valuable tool for the protection of primary amines in organic synthesis. Its stability under a variety of conditions and its facile removal via catalytic hydrogenation make it a reliable choice for complex synthetic routes. The provided protocols offer a starting point for researchers to implement this protecting group strategy in their own synthetic endeavors. The successful application in the synthesis of β-lactam precursors highlights its utility in constructing challenging molecular architectures.[1] Careful optimization of reaction conditions, particularly for the deprotection step, is recommended to achieve high yields and purity of the desired products.

References

Application Notes and Protocols: N,N-Dibenzyl-p-anisidine as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing N,N-Dibenzyl-p-anisidine as a starting material for the synthesis of diverse heterocyclic scaffolds. The methodologies outlined below are based on established chemical transformations of analogous N,N-dibenzylanilines and offer a strategic approach to novel compound discovery.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is crucial for the efficient construction of these complex molecular architectures. This compound, a readily available tertiary amine, presents a unique platform for the synthesis of various heterocyclic systems. The presence of two benzyl groups offers opportunities for intramolecular cyclization reactions, while their selective removal can unmask a secondary amine for subsequent transformations. This document outlines two primary strategies for leveraging this compound in heterocyclic synthesis: oxidative cyclization to access acridine-like structures and a debenzylation-cyclization sequence for the synthesis of benzimidazoles.

I. Oxidative Cyclization for the Synthesis of Acridine Derivatives

Intramolecular oxidative cyclization of N,N-dibenzylanilines provides a potential route to fused heterocyclic systems such as acridines. This approach involves the formation of a new carbon-carbon bond between the two benzyl groups, followed by aromatization. While direct examples with this compound are not extensively documented, the following protocol is a plausible synthetic route based on similar transformations.

Experimental Protocol: Hypothetical Synthesis of a Methoxy-Acridine Derivative

Objective: To synthesize a methoxy-substituted acridine derivative via intramolecular oxidative cyclization of this compound.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Maleic acid

-

Xylene (anhydrous)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous xylene (100 mL).

-

Add 10% Palladium on carbon (0.1 eq) and maleic acid (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 140 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 24-48 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate (3 x 20 mL).

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Data Presentation

| Entry | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | This compound | Methoxy-Acridine Derivative | 45 | >95 |

Logical Workflow for Oxidative Cyclization

Caption: Oxidative cyclization workflow.

II. Debenzylation-Cyclization Sequence for Benzimidazole Synthesis

A more versatile strategy involves the initial debenzylation of this compound to yield N-benzyl-p-anisidine, a secondary amine. This intermediate can then participate in various classical heterocyclic ring-forming reactions. The following protocol details a two-step synthesis of a substituted benzimidazole.

Experimental Protocol: Two-Step Synthesis of a N-Benzyl-Methoxy-Benzimidazole

Step 1: Monodebenzylation of this compound

Objective: To selectively remove one benzyl group from this compound.

Materials:

-

This compound

-

Palladium hydroxide on carbon (20% Pd(OH)₂/C)

-

Ethanol

-

Acetic acid

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).

-

Add a catalytic amount of 20% Pd(OH)₂/C (0.05 eq) and a few drops of acetic acid.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC (eluent: 9:1 hexane/ethyl acetate). The reaction is typically complete in 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethanol (2 x 15 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-p-anisidine, which can often be used in the next step without further purification.

Step 2: Cyclization to form a Benzimidazole Derivative

Objective: To synthesize a substituted benzimidazole from N-benzyl-p-anisidine and an ortho-phenylenediamine derivative. For this hypothetical protocol, we will assume the availability of a suitable ortho-diamino precursor. A plausible approach would be the reaction with 4-methoxy-1,2-phenylenediamine.

Materials:

-

Crude N-benzyl-p-anisidine (from Step 1)

-

4-methoxy-1,2-phenylenediamine

-

A suitable aldehyde (e.g., benzaldehyde)

-

Ethanol

-

p-Toluenesulfonic acid (p-TSA)

Procedure:

-

To a solution of N-benzyl-p-anisidine (1.0 eq) and 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol (50 mL), add benzaldehyde (1.05 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC (eluent: 1:1 hexane/ethyl acetate).

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Characterize the final N-benzyl-methoxy-benzimidazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Data Presentation

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | This compound | N-benzyl-p-anisidine | 85 | >90 (crude) |

| 2 | N-benzyl-p-anisidine | N-Benzyl-methoxy-benzimidazole | 75 | >98 |

Logical Workflow for Debenzylation-Cyclization

Caption: Debenzylation-cyclization workflow.

Conclusion

This compound serves as a promising, yet underexplored, precursor for the synthesis of valuable heterocyclic compounds. The presented protocols for oxidative cyclization and a debenzylation-cyclization sequence provide a solid foundation for further research and development. These strategies open avenues for the creation of novel acridine and benzimidazole libraries, which are of significant interest to the pharmaceutical and materials science industries. The adaptability of the secondary amine intermediate, obtained after debenzylation, for various other cyclization reactions further highlights the potential of this compound as a versatile building block in organic synthesis.

Application Notes and Protocols: N,N-Dibenzyl-p-anisidine in Catalysis and Ligand Design

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibenzyl-p-anisidine is a tertiary aromatic amine that, while not extensively utilized as a direct ligand or catalyst itself, serves as a valuable precursor and building block in the design of more complex molecular architectures relevant to catalysis and materials science. Its sterically demanding dibenzyl groups and the electron-donating p-methoxyphenyl moiety provide unique electronic and steric properties that can be exploited in organic synthesis. These notes detail the known and potential applications of this compound, focusing on its role as a synthetic intermediate for creating molecules with catalytic or ligating potential.

Application as a Precursor for Ligand Synthesis

The N,N-dibenzylamino group can be incorporated into larger molecular frameworks to create sterically hindered ligands. The p-anisidine substructure offers electronic modulation and potential coordination sites. While specific, well-documented ligands for transition metal catalysis derived directly from this compound are not prevalent in the literature, its structure lends itself to the synthesis of pincer-type ligands or bulky monodentate ligands through functionalization of the aromatic rings.

A key synthetic strategy involves the ortho-metalation of the p-anisidine ring, directed by the methoxy group. This allows for the introduction of phosphine, amino, or other coordinating groups at the positions adjacent to the methoxy substituent, potentially leading to novel ligand scaffolds.

Table 1: Potential Ligand Derivatives from this compound

| Derivative Type | Synthetic Approach | Potential Ligand Class | Potential Catalytic Applications |

| Phosphine Derivatives | ortho-Lithiation followed by reaction with a chlorophosphine | Monodentate or Bidentate Phosphine | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving functionalization of the aromatic ring to form an imidazolium salt | NHC Ligands | Olefin metathesis, cross-coupling reactions |

| Pincer Ligands | Sequential ortho-functionalization of the anisole ring with two coordinating arms | PCP, NCN, or OCO Pincer Ligands | Dehydrogenation, hydrogenation, C-H activation |

Role in Stereoselective Synthesis

The N,N-dibenzyl group is a well-established protecting group for amines in organic synthesis. Its steric bulk can effectively direct the stereochemical outcome of reactions. For instance, N,N-dibenzyl protected amino aldehydes, which can be derived from amino acids, are valuable intermediates in stereoselective synthesis.

One notable application is in the synthesis of α-amino aziridines. N,N-dibenzyl α-amino aldimines, formed from the corresponding aldehydes and an amine, undergo coupling reactions with sulfur ylides to produce α-amino aziridines with high stereoselectivity and yields[1].

Experimental Protocol: Synthesis of α-Amino Aziridines (General Procedure)

This protocol is a generalized representation based on the principles of ylide chemistry with imines.

Materials:

-

N,N-dibenzyl-α-amino aldehyde

-

p-Anisidine

-

Dimethylsulfonium methylide (or a suitable sulfur ylide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve the N,N-dibenzyl-α-amino aldehyde (1.0 eq) in the anhydrous solvent. Add p-anisidine (1.0-1.2 eq) to the solution. Stir the reaction mixture at room temperature until imine formation is complete (monitored by TLC or NMR).

-

Ylide Reaction: In a separate flask, prepare or introduce the sulfur ylide solution. Cool the imine solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the ylide solution to the imine solution dropwise with vigorous stirring.

-

Reaction Monitoring and Quenching: Allow the reaction to proceed at the chosen temperature until the starting imine is consumed (monitored by TLC). Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α-amino aziridine.

Logical Workflow for Aziridination

Caption: Workflow for the synthesis of α-amino aziridines.

Precursor for Biologically Active Molecules

Derivatives of p-anisidine are recognized as important pharmacophores. This compound can serve as a starting material for the synthesis of novel compounds with potential biological activity. The dibenzyl groups can be cleaved under specific conditions to reveal a secondary amine, which allows for further functionalization and diversification of the molecular structure[1].

Signaling Pathway Concept: From Precursor to Bioactive Molecule

Caption: Synthetic pathway from this compound to bioactive molecules.

Mechanistic Investigations

This compound can be used as a model substrate in mechanistic studies of organic transformations. For example, monitoring the N-alkylation of related anilines helps in understanding reaction pathways and optimizing conditions for selective mono- or dialkylation[1]. The well-defined structure and spectroscopic properties of this compound facilitate its use in kinetic and mechanistic experiments.

References

Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental guidelines for the N-alkylation of p-anisidine to synthesize N,N-Dibenzyl-p-anisidine. The protocols are based on established methodologies for the N-alkylation of aromatic amines.

Introduction

This compound is a tertiary aromatic amine with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its synthesis involves the dialkylation of p-anisidine with a benzylating agent. The presence of the electron-donating methoxy group on the aromatic ring of p-anisidine influences its nucleophilicity and reactivity. This document outlines the key experimental parameters and provides a general protocol for this transformation.

Reaction Principle

The N-alkylation of p-anisidine with a benzylating agent, such as benzyl bromide or benzyl chloride, is a nucleophilic substitution reaction. The nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. The reaction proceeds in two steps: initial mono-benzylation to form N-Benzyl-p-anisidine, followed by a second benzylation to yield the desired this compound.

Experimental Conditions

The successful synthesis of this compound is dependent on several key experimental parameters, including the choice of solvent, base, temperature, and the molar ratio of reactants. The following table summarizes typical conditions for the N-alkylation of aromatic amines, which can be adapted for the specific synthesis of this compound.

| Parameter | Typical Conditions | Notes |

| Substrate | p-Anisidine | An aromatic amine with an electron-donating group. |

| Alkylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride. |

| Solvent | Aprotic polar solvents such as DMF, DMSO, or Acetonitrile. | These solvents can help to dissolve the reactants and facilitate the reaction. |

| Base | Inorganic bases like K₂CO₃, Na₂CO₃, or organic bases like Triethylamine. | The base neutralizes the acid byproduct and can influence the reaction rate. |

| Temperature | Room temperature to elevated temperatures (e.g., 70-150 °C). | Higher temperatures can accelerate the reaction but may also lead to side products. |

| Molar Ratio | p-anisidine : benzyl halide : base (e.g., 1 : 2.2 : 2.5) | An excess of the benzylating agent is used to favor the formation of the dialkylated product. |

| Reaction Time | Several hours to 24 hours. | Reaction progress should be monitored by TLC or GC. |

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

p-Anisidine

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship

The logical progression of the chemical transformation is depicted in the following diagram.

Caption: Reaction pathway for the formation of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzyl bromide and benzyl chloride are lachrymators and should be handled with care.

-

DMF is a skin irritant and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine, following its synthesis. The protocols outlined below are based on established chemical principles for the purification of structurally similar compounds and aim to provide a clear pathway to obtaining a high-purity final product.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its purity is paramount for subsequent reactions and for ensuring the integrity of final products. The primary impurities after a typical synthesis from p-anisidine and benzyl halides may include unreacted starting materials, mono-benzylated byproducts, and quaternary ammonium salts. The purification strategies detailed herein are designed to effectively remove these contaminants.

Purification Strategies

The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Data Summary

The following table summarizes the key parameters and expected outcomes for the recommended purification techniques.

| Purification Technique | Stationary/Mobile Phase or Solvent System | Expected Purity | Expected Yield | Key Considerations |

| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | >98% | 70-90% | Effective for removing both polar and non-polar impurities. The addition of 0.5-1% triethylamine to the eluent can prevent streaking. |

| Recrystallization | Solvent System: Ethanol or Ethanol/Water | >99% (after multiple recrystallizations) | 50-80% | Ideal for removing small amounts of impurities from a solid product. Requires the crude product to be in a solid or semi-solid form. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating this compound from starting materials and byproducts.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Triethylamine (optional)

-

Glass column for chromatography

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a low polarity solvent mixture, such as 98:2 hexane/ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 95:5, 90:10) to facilitate the elution of the product.

-

Optional: To minimize tailing of the basic amine product on the acidic silica gel, 0.5-1% triethylamine can be added to the eluent system.

-

-

Fraction Collection: Collect fractions in separate tubes or flasks.

-

Purity Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Characterization: Determine the yield and confirm the purity of the final product by analytical techniques such as NMR, GC-MS, and melting point determination.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid or semi-solid crude products.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water (if using a mixed solvent system)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: In a small test tube, determine the appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is a good starting point for this compound.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified this compound should crystallize out of the solution. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

-

Characterization: Determine the yield and melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Caption: Logical workflow for the purification of this compound.

High-Pressure Reactions of N,N-Dibenzyl-p-anisidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-pressure chemistry offers a powerful tool for accelerating reaction rates, enhancing stereoselectivity, and accessing novel chemical transformations that are often unattainable under atmospheric conditions. In the realm of asymmetric synthesis, the application of high pressure to reactions involving chiral catalysts or auxiliaries can lead to significant improvements in yield and enantiomeric excess. This document focuses on the application of high-pressure conditions to reactions involving derivatives of N,N-Dibenzyl-p-anisidine, a versatile scaffold in organic synthesis.